

Spectroscopic Characterization of N-Cbz-L-homoserine: A Technical Guide

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Compound of Interest

Compound Name: Carbobenzoxyhomoserine

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This technical guide provides a comprehensive overview of the expected spectroscopic data for N-Cbz-L-homoserine (N-(Benzyloxycarbonyl)-L-homoserine). Due to the limited availability of directly published complete datasets for this specific molecule, this guide presents predicted values based on the analysis of structurally similar compounds, namely other Cbz-protected amino acids and homoserine derivatives. This document aims to serve as a valuable resource for the identification and characterization of N-Cbz-L-homoserine in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Cbz-L-homoserine. These predictions are derived from established principles of spectroscopy and data from analogous molecules.

Table 1: Predicted ^1H NMR Data for N-Cbz-L-homoserine

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.35	m	5H	C ₆ H ₅ - (Aromatic)
~5.10	s	2H	-CH ₂ -Ph
~5.0-5.2	d	1H	NH
~4.3-4.4	m	1H	α -CH
~3.6-3.7	t	2H	γ -CH ₂
~2.5	br s	1H	-OH
~1.9-2.1	m	2H	β -CH ₂

Note: Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data for N-Cbz-L-homoserine

Chemical Shift (δ) (ppm)	Assignment
~173-175	C=O (Carboxylic acid)
~156-157	C=O (Carbamate)
~136-137	C (Aromatic, quaternary)
~128.5	CH (Aromatic)
~128.0	CH (Aromatic)
~127.8	CH (Aromatic)
~67	-CH ₂ -Ph
~58-60	γ -CH ₂
~53-55	α -CH
~33-35	β -CH ₂

Table 3: Predicted IR Absorption Data for N-Cbz-L-homoserine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (Alcohol and Carboxylic acid)
3300-3200	Medium	N-H stretch (Amide)
3100-3000	Medium	C-H stretch (Aromatic)
3000-2850	Medium	C-H stretch (Aliphatic)
~1720-1700	Strong	C=O stretch (Carboxylic acid)
~1690-1670	Strong	C=O stretch (Amide I)
~1540-1520	Medium	N-H bend (Amide II)
~1250	Strong	C-O stretch (Carbamate)

Table 4: Predicted Mass Spectrometry Data for N-Cbz-L-homoserine

m/z	Ion
254.1023	[M+H] ⁺
276.0842	[M+Na] ⁺
236.0917	[M-H ₂ O+H] ⁺
108.0597	[C ₇ H ₈ O] ⁺ (benzyl fragment)
91.0542	[C ₇ H ₇] ⁺ (tropylium ion)

Note: The molecular formula for N-Cbz-L-homoserine is C₁₂H₁₅NO₅, with a molecular weight of 253.25 g/mol .

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as N-Cbz-L-homoserine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of N-Cbz-L-homoserine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a one-dimensional ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C (typically several hundred to thousands of scans).
- Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid N-Cbz-L-homoserine sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$).
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Analysis:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

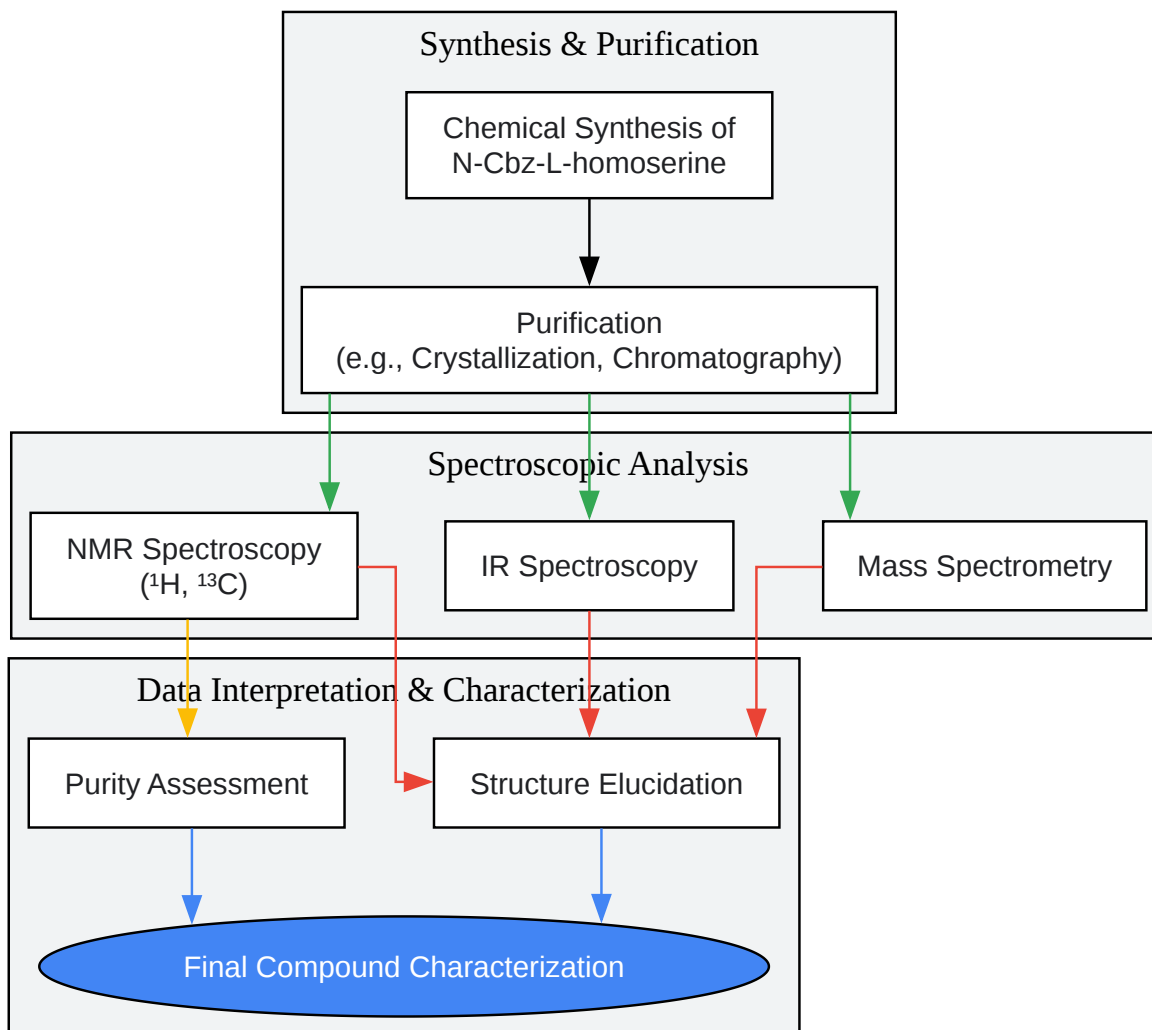
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Preparation:** Dissolve a small amount of N-Cbz-L-homoserine (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled to an electrospray ionization (ESI) source.
- **Data Acquisition:**
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode to observe protonated molecules ($[M+H]^+$) and other adducts (e.g., $[M+Na]^+$).
 - Set the mass range to cover the expected molecular weight of the compound.
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- **Data Analysis:**
 - Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of N-Cbz-L-homoserine.
 - Analyze the fragmentation pattern to confirm the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like N-Cbz-L-homoserine.



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General workflow for spectroscopic analysis of a synthetic compound.

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